

Application Notes and Protocols for DiSulfo-ICG Maleimide Conjugation to Oligonucleotides

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Compound of Interest

Compound Name: DiSulfo-ICG maleimide

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Introduction

The conjugation of fluorescent dyes to oligonucleotides is a cornerstone technique in molecular biology, enabling a wide array of applications from in-vivo imaging to diagnostic assays. Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a peak absorption around 780 nm and emission near 810 nm, making it ideal for deep-tissue imaging due to minimal autofluorescence and light scattering in this spectral range.[1] The DiSulfo-ICG variant offers enhanced water solubility, simplifying conjugation procedures in aqueous buffers.

This document provides a detailed protocol for the conjugation of **DiSulfo-ICG maleimide** to thiol-modified oligonucleotides. The maleimide group reacts specifically with the free sulfhydryl (thiol) group on the oligonucleotide via a Michael addition reaction to form a stable thioether bond.[2]

Chemical Principle

The conjugation reaction is based on the nucleophilic addition of a thiol group from a modified oligonucleotide to the electron-deficient double bond of the maleimide moiety on the DiSulfo-ICG dye. This reaction is highly specific for thiols at a pH range of 6.5-7.5.[3]

Experimental Protocols

Preparation of Thiol-Modified Oligonucleotide

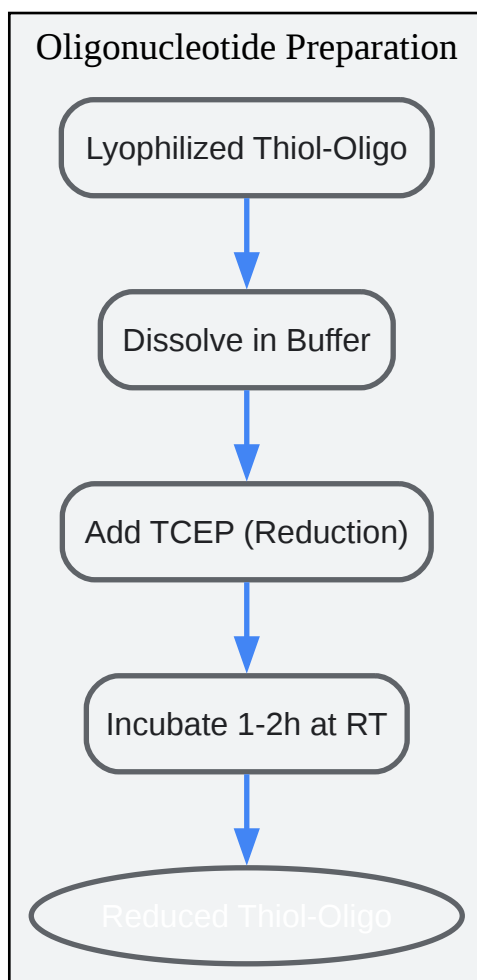
Thiol-modified oligonucleotides are typically shipped in an oxidized, disulfide-protected form to prevent dimerization.^{[4][5]} This disulfide bond must be reduced to a free thiol for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent as it is stable, effective, and does not need to be removed prior to the maleimide conjugation step.^[6]

Materials:

- Thiol-modified oligonucleotide (lyophilized)
- Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (e.g., 100 mM in nuclease-free water)
- Degassed, nuclease-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
- Nuclease-free water

Protocol:

- Dissolve the lyophilized thiol-modified oligonucleotide in the reaction buffer to a final concentration of 1-5 mM.
- Add TCEP solution to the oligonucleotide solution to a final concentration of 10-20 mM.
- Incubate the mixture at room temperature for 1-2 hours to ensure complete reduction of the disulfide bond.^[6]



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Figure 1. Workflow for the preparation of thiol-modified oligonucleotides.

Conjugation of DiSulfo-ICG Maleimide to Thiol-Modified Oligonucleotide

This protocol outlines the reaction between the reduced thiol-oligonucleotide and the **DiSulfo-ICG maleimide**. A molar excess of the dye is typically used to ensure efficient labeling of the oligonucleotide.

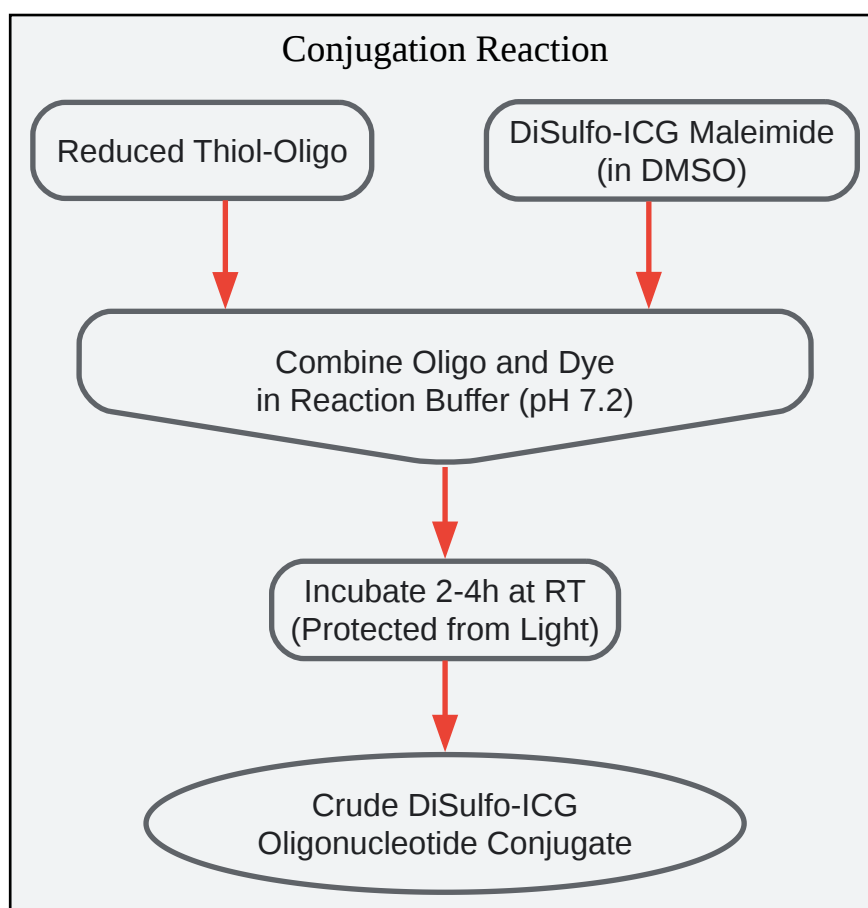
Materials:

- Reduced thiol-modified oligonucleotide solution (from step 1)

- **DiSulfo-ICG maleimide**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Degassed, nuclease-free reaction buffer (pH 7.2)

Protocol:

- Prepare a 10 mM stock solution of **DiSulfo-ICG maleimide** in anhydrous DMSO.
- In a microcentrifuge tube, combine the reduced thiol-modified oligonucleotide solution with the reaction buffer.
- Add a 10-20 fold molar excess of the **DiSulfo-ICG maleimide** stock solution to the oligonucleotide solution.
- Mix gently by pipetting and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.



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Figure 2. Workflow for the **DiSulfo-ICG maleimide** conjugation reaction.

Purification of the DiSulfo-ICG-Oligonucleotide Conjugate

Purification is essential to remove unreacted dye and oligonucleotide. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for this purpose.^[7] The conjugated oligonucleotide will be more hydrophobic than the unlabeled oligonucleotide and will thus have a longer retention time.

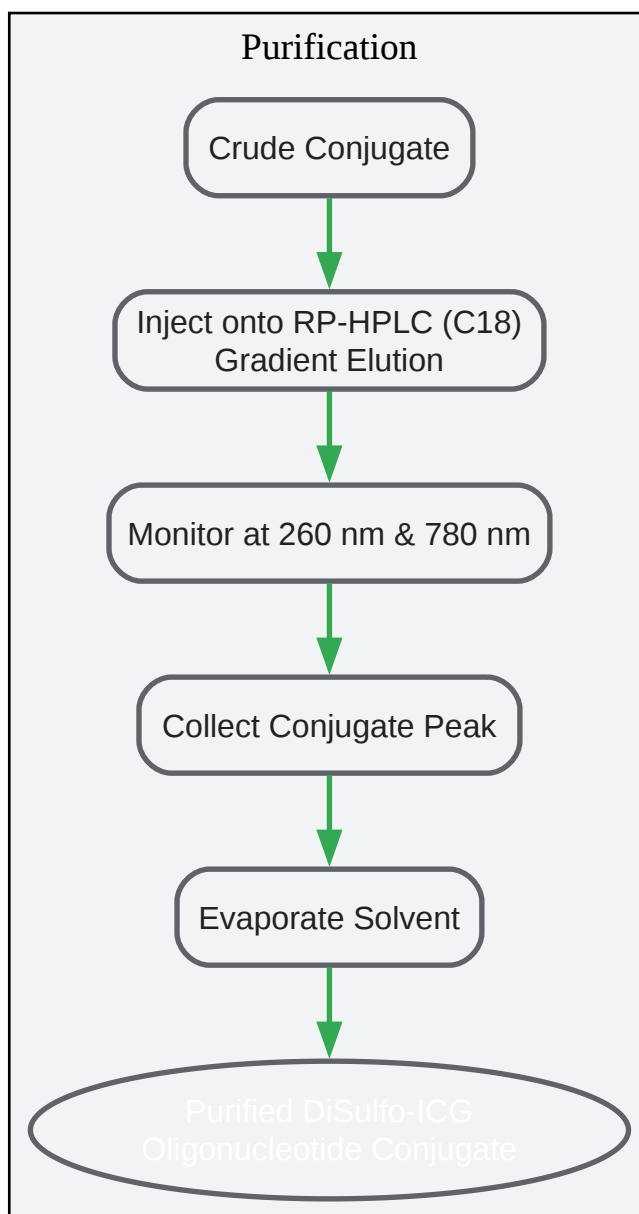
Materials:

- Crude DiSulfo-ICG-oligonucleotide conjugate solution

- RP-HPLC system with a C18 column
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in nuclease-free water
- Mobile Phase B: Acetonitrile
- Nuclease-free water

Protocol:

- Dilute the crude reaction mixture with Mobile Phase A.
- Inject the diluted sample onto the C18 column.
- Elute the conjugate using a linear gradient of acetonitrile (e.g., 5-95% Mobile Phase B over 30 minutes).^[7]
- Monitor the elution profile at both 260 nm (for the oligonucleotide) and ~780 nm (for the DiSulfo-ICG dye).^[7]
- The desired conjugate will show absorbance at both wavelengths.^[7] Unlabeled oligonucleotide will only absorb at 260 nm, and free dye will have a different retention time and a high A780/A260 ratio.
- Collect the fractions corresponding to the conjugate peak.
- Evaporate the solvent using a vacuum concentrator.
- Resuspend the purified conjugate in a suitable nuclease-free buffer or water.



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Figure 3. Workflow for the purification of the DiSulfo-ICG-oligonucleotide conjugate.

Data Presentation and Characterization

Quantitative Analysis

The success of the conjugation can be quantified by calculating the conjugation efficiency and the dye-to-oligonucleotide ratio.

| Parameter | Method | Formula / Procedure | Expected Result |
|-------------------------------|---------------------|---|--|
| Oligonucleotide Concentration | UV-Vis Spectroscopy | Measure absorbance at 260 nm (A ₂₆₀). Use the oligonucleotide's extinction coefficient (ε ₂₆₀). Conc. (M) = A ₂₆₀ / ε ₂₆₀ | Varies based on sample. |
| Dye Concentration | UV-Vis Spectroscopy | Measure absorbance at ~780 nm (A ₇₈₀). Use the extinction coefficient of DiSulfo-ICG (ε ₇₈₀). Conc. (M) = A ₇₈₀ / ε ₇₈₀ | Varies based on sample. |
| Dye-to-Oligo Ratio | UV-Vis Spectroscopy | Ratio = (A ₇₈₀ / ε ₇₈₀) / [(A ₂₆₀ - A ₇₈₀ * CF) / ε ₂₆₀] CF is the correction factor for the dye's absorbance at 260 nm. | Typically 0.8 - 1.0 for a 1:1 conjugation. |
| Conjugation Efficiency | HPLC Analysis | Efficiency (%) = (Area of conjugate peak) / (Area of conjugate peak + Area of unreacted oligo peak) * 100 | > 90% with optimized conditions. |

Characterization of the Final Conjugate

The purified DiSulfo-ICG-oligonucleotide conjugate should be characterized to confirm its identity and purity.

| Technique | Purpose | Expected Outcome |
|---------------------|---|---|
| UV-Vis Spectroscopy | Confirm the presence of both the oligonucleotide and the dye. | The spectrum should show two absorbance maxima: one at ~260 nm corresponding to the oligonucleotide and another at ~780 nm for the DiSulfo-ICG dye. |
| RP-HPLC | Assess purity. | A single major peak with absorbance at both 260 nm and 780 nm. |
| Mass Spectrometry | Confirm the molecular weight of the conjugate. | The observed mass should correspond to the sum of the molecular weights of the oligonucleotide and the DiSulfo-ICG maleimide. |

Stability of the Conjugate

The thioether bond formed between the thiol and the maleimide can be susceptible to a retro-Michael addition, especially in the presence of other thiols like glutathione.[\[8\]](#)[\[9\]](#)[\[10\]](#) However, subsequent hydrolysis of the succinimide ring in the conjugate can lead to a more stable product.[\[8\]](#)[\[9\]](#)[\[10\]](#) For applications requiring long-term stability, especially in vivo, it is advisable to assess the stability of the conjugate in relevant biological media.

| Condition | Potential Issue | Mitigation/Consideration |
|--|---|---|
| Presence of Thiols (e.g., Glutathione) | Retro-Michael addition leading to de-conjugation. | Hydrolysis of the succinimide ring can increase stability. [8] [9] [10] |
| Long-term Storage | Potential for degradation. | Store at -20°C or -80°C in a nuclease-free buffer, protected from light. |

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